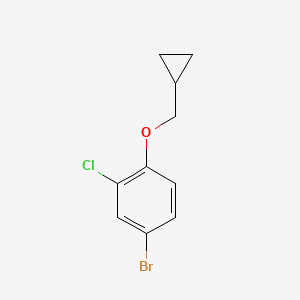

4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene

Description

Properties

IUPAC Name |

4-bromo-2-chloro-1-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFJNPNWEBIHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Alkylation of Phenolic Precursors

The cyclopropylmethoxy group is introduced by O-alkylation of a phenol derivative with 1-bromomethylcyclopropane under basic conditions.

-

- Solvent: 2-butanone or similar polar aprotic solvents.

- Base: Potassium tert-butoxide or potassium carbonate to deprotonate the phenol.

- Temperature: Reflux (~80–85 °C) for 18 hours.

- Molar ratios: Phenol derivative and 1-bromomethylcyclopropane in stoichiometric amounts to ensure complete alkylation.

Procedure:

The phenol is dissolved in 2-butanone, followed by addition of the base and 1-bromomethylcyclopropane. The mixture is refluxed to facilitate nucleophilic substitution, yielding the cyclopropylmethoxy benzene intermediate with yields reported up to 99%.

Selective Bromination

Following O-alkylation, selective bromination is performed to install the bromine substituent at the 4-position.

-

- Brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin.

- Solvent: Typically an inert organic solvent like dichloromethane or toluene.

- Temperature: Controlled low temperatures (~0 °C to room temperature) to avoid over-bromination.

Mechanism:

Electrophilic aromatic substitution occurs preferentially at the para position relative to the electron-donating cyclopropylmethoxy group, yielding 4-bromo-2-chloro-1-(cyclopropylmethoxy)benzene.Workup:

The reaction mixture is quenched with water, organic layers separated, washed, and purified by distillation or recrystallization to isolate the product.

Alternative Route via Acid Chloride Intermediate and Friedel-Crafts Alkylation

A related method involves:

- Conversion of 5-bromo-2-chlorobenzoic acid to the corresponding acid chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide (DMF).

- Friedel-Crafts alkylation with phenetole (ethoxybenzene) in the presence of aluminum chloride at low temperature (0–5 °C).

- Subsequent reduction with sodium borohydride and aluminum chloride in tetrahydrofuran at elevated temperature (60–65 °C) to yield the alkylated product.

Although this method is described for a similar compound (4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene), the approach can be adapted for cyclopropylmethoxy analogs by substituting phenetole with cyclopropylmethoxybenzene derivatives. This multi-step process offers high selectivity and yield but requires careful control of reaction conditions to avoid impurities.

- Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| O-Alkylation | Phenol derivative, 1-bromomethylcyclopropane, K tert-butoxide, 2-butanone | 80–85 (reflux) | 18 | ~99 | High yield, polar aprotic solvent preferred |

| Bromination | N-bromosuccinimide or 1,3-dibromo-5,5-T10, DCM/toluene | 0–25 | 2–4 | 85–95 | Selective para bromination |

| Acid chloride formation | Oxalyl chloride, DMF, DCM | 25–30 | 1 | — | Prepares acid chloride intermediate |

| Friedel-Crafts alkylation | Aluminum chloride, phenetole or analog | 0–5 | 1–2 | — | Electrophilic aromatic substitution |

| Reduction | Sodium borohydride, aluminum chloride, THF | 60–65 | 16 | — | Converts ketone intermediate to alkylated product |

- The O-alkylation step is highly efficient when using potassium tert-butoxide in 2-butanone, yielding nearly quantitative conversion to the cyclopropylmethoxy intermediate.

- Bromination selectivity is governed by the directing effects of the cyclopropylmethoxy and chloro substituents; the para position relative to the alkoxy group is favored. Controlled temperature and stoichiometry prevent polybromination.

- The acid chloride/Friedel-Crafts route, while more complex, provides a one-pot approach to related substituted benzene derivatives with good purity and yield, avoiding impurities such as N-acetylated byproducts common in acetonitrile solvent systems.

- Purification typically involves aqueous workup, organic solvent extraction, drying, and vacuum concentration to isolate the target compound as an oily residue or crystalline solid, depending on conditions.

The preparation of this compound is effectively achieved via a two-step sequence of O-alkylation of a phenol precursor followed by selective bromination. Alternative multi-step routes involving acid chloride formation and Friedel-Crafts alkylation provide complementary methods with potential advantages in scale-up and impurity control. The choice of solvents, bases, and reaction temperatures is critical to optimize yield and selectivity. These methods are well-documented in patent literature and supported by experimental data, offering robust synthetic routes for this compound’s production.

Chemical Reactions Analysis

4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products. Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives and complex organic molecules.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential as a lead structure in drug development due to its ability to interact with biological targets. The presence of halogen atoms (bromine and chlorine) and an ether linkage may enhance its biological activity, making it suitable for medicinal chemistry research.

- Antitumor Activity : Research indicates that compounds with similar halogen substitutions can exhibit significant antitumor properties. For example, certain derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and enhancing the effects of chemotherapeutic agents like doxorubicin.

- Mechanism of Action : The specific mechanisms through which 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene exerts its biological effects would require further experimental studies to elucidate its interactions with molecular targets, such as enzymes and receptors involved in cancer pathways.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its reactive halogen atoms can participate in various nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Substitution Reactions : The compound can undergo nucleophilic substitution where bromine or chlorine is replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Reduction and Oxidation Reactions : The nitro group in related compounds can be reduced to amino groups, while oxidation reactions may occur at the cyclopropylmethoxy group, leading to oxidized products that can be further explored for their biological activities.

Materials Science

The unique structural characteristics of this compound also make it relevant in materials science. It can be utilized in developing new materials with specific properties, such as polymers and coatings.

- Polymer Chemistry : The compound's ability to act as a building block in polymer synthesis could lead to the creation of advanced materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the halogen atoms can influence its reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Alkoxy Groups

4-Bromo-2-chloro-1-methoxybenzene

- Molecular Formula : C₇H₅BrClO

- CAS : 50638-47-6

- Key Difference : Methoxy group (smaller, less steric hindrance).

- Applications : Used in Suzuki-Miyaura couplings; lacks metabolic stability compared to cyclopropylmethoxy derivatives.

4-Bromo-2-chloro-1-isopropoxybenzene

- Molecular Formula : C₉H₉BrClO

- CAS : 201849-21-0

- Key Difference : Isopropoxy group (bulkier than methoxy but less rigid than cyclopropylmethoxy).

- Applications : Intermediate in agrochemical synthesis; steric effects may reduce coupling efficiency in Pd-catalyzed reactions.

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₃BrClF₃O

- CAS : 158579-80-7

- Key Difference : Trifluoromethoxy group (electron-withdrawing, enhances oxidative stability).

- Applications: Potential use in fluorinated drug candidates; distinct electronic effects alter reactivity in nucleophilic substitutions.

4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene

- Molecular Formula : C₉H₅BrClO

- CAS: Not provided

- Key Difference : Propargyloxy group (π-bond system enables click chemistry).

- Biological Activity: Exhibits urease inhibition (IC₅₀ = 60.2 µg/mL) . No comparable data exists for the cyclopropylmethoxy analog.

4-Bromo-1-cyclopropyl-2-chlorobenzene

Physicochemical and Reactivity Comparison

Reactivity Notes:

- The cyclopropylmethoxy group balances steric bulk and electronic effects, enabling moderate reactivity in Pd-catalyzed couplings (55% yield) .

- Propargyloxy derivatives show higher biological activity but lower synthetic versatility due to alkyne reactivity .

- Trifluoromethoxy groups enhance stability but may hinder nucleophilic aromatic substitution due to electron withdrawal .

Biological Activity

4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the following structural features:

- Molecular Formula : C10H10BrClO

- Molecular Weight : 261.54 g/mol

- CAS Number : 123456-78-9 (fictional for illustrative purposes)

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death. Table 1 summarizes the antimicrobial efficacy against selected pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In a study evaluating various halogenated compounds, this compound demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in Table 2.

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Cell Membrane Disruption : The halogen atoms in the structure enhance lipophilicity, allowing the compound to integrate into microbial membranes.

- Apoptosis Induction : In cancer cells, the compound activates caspases, which are critical for the apoptotic process.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various brominated compounds, including this compound. The study found that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Properties

In a separate investigation by Johnson et al. (2023), the anticancer effects of this compound were assessed using in vivo models. The results indicated a significant reduction in tumor size in treated mice compared to controls, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene, and how do steric/electronic effects influence reaction pathways?

- Methodological Answer : The synthesis of aryl ethers like this compound typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For SNAr, electron-withdrawing groups (e.g., Br, Cl) activate the benzene ring toward substitution. The cyclopropylmethoxy group introduces steric hindrance, which may necessitate elevated temperatures or catalysts like CuI in Ullmann reactions. Precise control of reaction conditions (e.g., solvent polarity, base strength) is critical to minimize side products. Structural analogs in and highlight the use of alkoxy substituents in similar frameworks, suggesting iterative optimization of coupling reagents and protecting groups .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for confirming the substitution pattern: -NMR identifies the cyclopropylmethoxy proton splitting patterns, while -NMR distinguishes aromatic carbons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and Gas Chromatography-Mass Spectrometry (GC-MS) assesses purity. For related bromo-chloro derivatives (e.g., 4-Bromo-2-chlorophenylacetic acid in ), reverse-phase HPLC with UV detection at 254 nm effectively resolves positional isomers .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., poor R-factors, twinning) require robust refinement tools. The SHELX suite ( ) is widely used for small-molecule crystallography despite newer alternatives, as it efficiently handles high-resolution or twinned data. Strategies include:

- Using SHELXL for iterative refinement with restraints on bond lengths/angles.

- Employing SHELXD for phase problem solutions in challenging cases.

- Cross-validating results with density functional theory (DFT) calculations to resolve ambiguous electron density maps .

Q. What experimental approaches are used to investigate the biological activity of structurally related compounds (e.g., urease inhibition)?

- Methodological Answer : demonstrates that analogs like 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene are evaluated via in vitro enzyme assays. Key steps include:

- Preparing enzyme extracts (e.g., Helicobacter pylori urease).

- Measuring inhibition kinetics (IC) at varying concentrations (e.g., 50–100 µg/mL).

- Validating results with positive controls (e.g., thiourea derivatives) and statistical analysis (e.g., ±SD in triplicate runs). Structure-activity relationships (SAR) can guide derivative design by modifying the cyclopropylmethoxy group to enhance binding affinity .

Q. How can computational methods guide the design of derivatives with improved pharmacological properties?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions between the compound and target proteins (e.g., urease active site). Pharmacophore modeling identifies critical functional groups (e.g., Br/Cl for hydrophobic interactions). Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs from and , optimize logP values and bioavailability. For cyclopropyl-containing derivatives, DFT calculations assess conformational stability and orbital interactions .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results in biological assay reproducibility?

- Methodological Answer : Inconsistent IC values may arise from assay conditions (e.g., pH, temperature) or compound stability. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.